

Azidoacetic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Azidoacetic Acid

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Introduction

Azidoacetic acid is a versatile bifunctional molecule that has garnered significant attention in the fields of chemical biology, drug discovery, and materials science. Its structure, incorporating both a carboxylic acid and an azide functional group, makes it an invaluable building block for the synthesis of more complex molecular architectures. The carboxylic acid moiety allows for conventional amide bond formation with primary amines, while the azide group serves as a chemical handle for highly efficient and bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides an in-depth overview of the chemical, physical, and spectroscopic properties of **azidoacetic acid**, along with detailed experimental protocols for its synthesis and application in bioconjugation.

Chemical and Physical Properties

Azidoacetic acid is a colorless to slightly yellow oil at room temperature.^[1] A comprehensive summary of its key physical and chemical properties is provided in the tables below.

General Properties

Property	Value	Reference
IUPAC Name	2-Azidoacetic acid	[2]
Synonyms	Azidoethanoic acid	[2]
CAS Number	18523-48-3	[2]
Molecular Formula	C ₂ H ₃ N ₃ O ₂	[2]
Molecular Weight	101.06 g/mol	[2]
Appearance	Colorless to slightly yellow oil	[1]

Physicochemical Data

Property	Value	Reference
Melting Point	13-15 °C	
Boiling Point	98-100 °C at 0.1 mmHg	
Density	1.350 g/mL at 25 °C	
Refractive Index (n ²⁰ /D)	1.472	
Solubility	Soluble in DMSO, DMF, DCM, THF, Chloroform	[1]
Storage Conditions	-20°C, desiccated	[1]

Note: An experimental pKa value for **Azidoacetic acid** is not readily available in the surveyed literature. Computational predictions suggest a LogP of -0.17 and LogD values of -2.59 at pH 5.5 and -3.82 at pH 7.4.[3]

Spectroscopic Data

The structural identity and purity of **azidoacetic acid** can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H -NMR (400 MHz, CDCl_3):

- δ 9.87 (s, 1H, -COOH)
- δ 3.97 (s, 2H, -CH₂-)[4]

^{13}C -NMR:

- A definitive experimental ^{13}C -NMR spectrum for **azidoacetic acid** is not widely reported. However, based on analogous structures, the methylene carbon adjacent to the azide group is expected to have a chemical shift in the region of 50 ppm.[5][6][7]

Infrared (IR) Spectroscopy

The IR spectrum of **azidoacetic acid** exhibits characteristic absorption bands for its key functional groups.

Wavenumber (cm^{-1})	Assignment
~2100	Asymmetric stretch of the azide ($-\text{N}_3$) group[4]
1700-1800 (broad)	Carbonyl ($\text{C}=\text{O}$) stretch of the carboxylic acid
2500-3300 (broad)	O-H stretch of the carboxylic acid

Mass Spectrometry (MS)

Electron impact mass spectrometry (70 eV) of **azidoacetic acid** shows a prominent parent ion peak at m/z 101.

Synthesis of Azidoacetic Acid

Azidoacetic acid can be synthesized through the nucleophilic substitution of a haloacetic acid with an azide salt. Several protocols have been reported, with variations in solvents, reaction times, and purification methods.

Experimental Protocol: Synthesis from Bromoacetic Acid in an Aqueous Medium

This protocol is adapted from a procedure described by The Royal Society of Chemistry.^[4]

Materials:

- Bromoacetic acid
- Sodium azide (NaN_3)
- Distilled water
- Diethyl ether
- Magnesium sulfate (MgSO_4)
- Hydrochloric acid (HCl)

Procedure:

- Dissolve sodium azide (6.95 g, 107 mmol) in 30 mL of distilled water in a flask and cool the solution to 0°C in an ice bath.
- Slowly add bromoacetic acid (7.15 g, 51.5 mmol) to the sodium azide solution over a period of 10 minutes with continuous stirring.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- After the reaction is complete, cool the mixture in an ice bath and acidify to pH 1 by the dropwise addition of concentrated HCl .
- Extract the aqueous layer with diethyl ether (5 x 10 mL).
- Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO_4).
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield **azidoacetic acid** as a colorless oil (yield ~70%).^[4]

Experimental Protocol: Synthesis in a Non-Aqueous Solvent

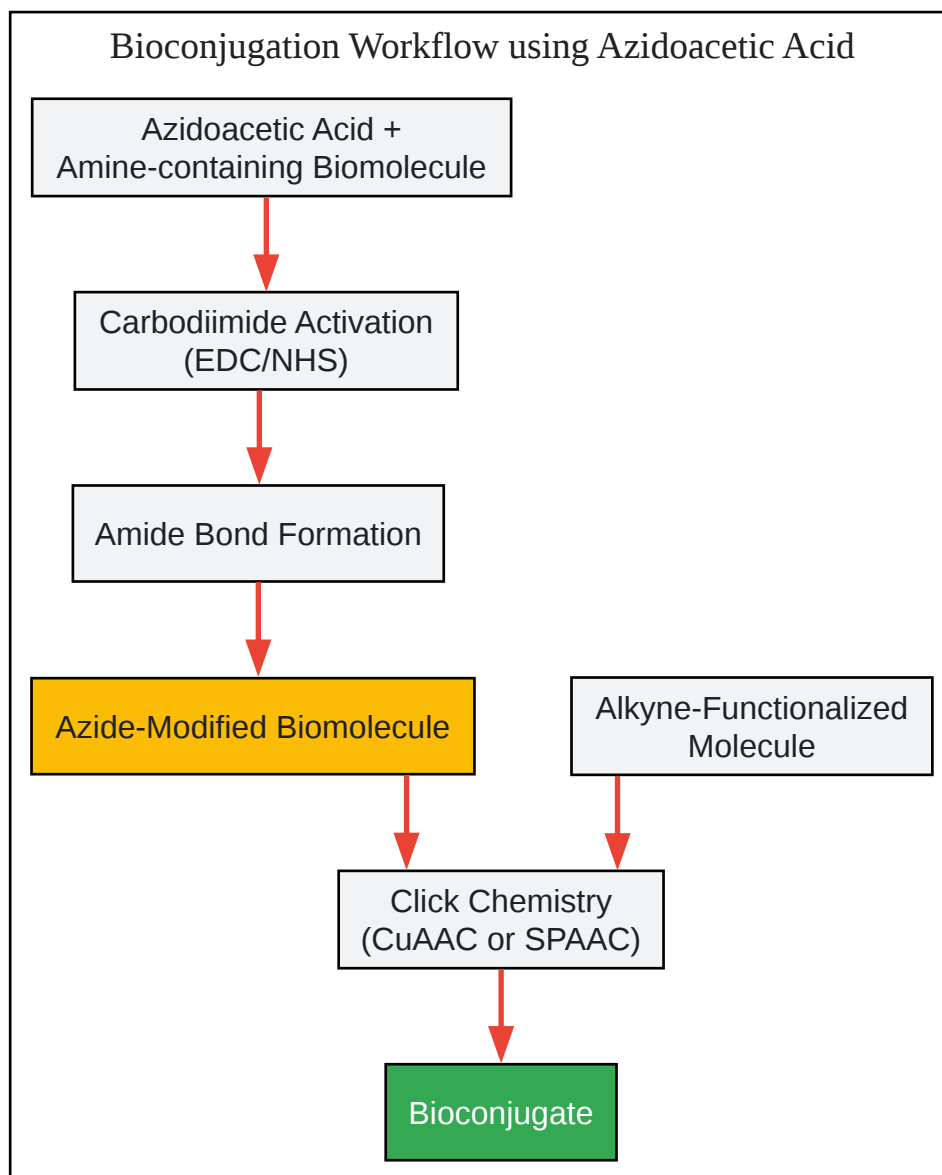
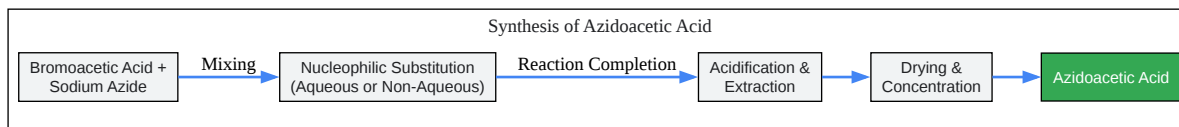
This method, adapted from a non-aqueous synthesis approach, can be useful for specific applications.[\[8\]](#)

Materials:

- 2-Bromoacetic acid
- Sodium azide (NaN_3)
- N,N-Dimethylformamide (DMF)

Procedure:

- Dissolve 2-bromoacetic acid (1 g, 7.20 mmol) in DMF (14.39 ml).[\[8\]](#)
- Add sodium azide (0.491 g, 7.56 mmol) to the solution.[\[8\]](#)
- Stir the reaction mixture at room temperature for 16 hours.[\[8\]](#)
- Monitor the reaction progress by a suitable analytical technique such as RP-HPLC.[\[8\]](#)
- Upon completion, the product can be isolated using appropriate workup and purification procedures.



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